molecular formula C20H18O2 B8755810 4,5-Dibenzoylcyclohexene CAS No. 5465-44-1

4,5-Dibenzoylcyclohexene

Cat. No.: B8755810
CAS No.: 5465-44-1
M. Wt: 290.4 g/mol
InChI Key: VJAXJFWMMZTLLB-UHFFFAOYSA-N
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Description

4,5-Dibenzoylcyclohexene is a cyclohexene derivative featuring two benzoyl (C₆H₅CO-) substituents at the 4 and 5 positions of the six-membered ring. This compound is characterized by its electron-withdrawing aromatic substituents, which influence its electronic and steric properties.

Properties

CAS No.

5465-44-1

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

(6-benzoylcyclohex-3-en-1-yl)-phenylmethanone

InChI

InChI=1S/C20H18O2/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)16-11-5-2-6-12-16/h1-12,17-18H,13-14H2

InChI Key

VJAXJFWMMZTLLB-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4,5-Dibenzoylcyclohexene with three structurally or functionally related compounds: 4,5-Dibromocyclohexene , 2-phenyl-4H-3,1-benzoxazin-4-one , and caffeic acid (3,4-dihydroxybenzeneacrylic acid) . Key differences in molecular structure, physicochemical properties, and applications are highlighted.

Table 1: Structural and Functional Comparison

Property This compound 4,5-Dibromocyclohexene 2-Phenyl-4H-3,1-benzoxazin-4-one Caffeic Acid
Molecular Formula C₂₀H₁₈O₂ C₆H₈Br₂ C₁₄H₉NO₂ C₉H₈O₄
Molecular Weight (g/mol) 290.36 239.95 223.23 180.16
Substituents Two benzoyl groups Two bromine atoms Benzoyl group fused to oxazinone ring 3,4-Dihydroxy and propenoic acid
Physical State Solid (predicted) Liquid or low-melting solid Crystalline solid Yellow crystals
Key Reactivity Electrophilic addition hindered by steric bulk Halogenation/elimination reactions Cyclocondensation with amines/acids Antioxidant, chelating properties
Applications Potential photoinitiator, polymer precursor Halogenation intermediate Pharmaceutical intermediates Dietary supplements, cosmetics

Key Observations:

Substituent Effects: The benzoyl groups in this compound introduce significant steric hindrance and electron-withdrawing effects, which may slow electrophilic additions compared to the smaller, less bulky bromine atoms in 4,5-Dibromocyclohexene. Bromine’s electronegativity facilitates substitution or elimination reactions, whereas benzoyl groups favor stabilization of radical or conjugated intermediates . 2-Phenyl-4H-3,1-benzoxazin-4-one shares a benzoyl moiety but within a heterocyclic framework, enabling cyclocondensation reactions (e.g., with amines to form quinazolinones) .

Functional Diversity: Caffeic acid diverges significantly due to its phenolic and carboxylic acid groups, enabling antioxidant activity and metal chelation, unlike the non-polar aromatic systems of this compound or 4,5-Dibromocyclohexene .

Solubility and Applications :

  • This compound’s bulky aromatic structure likely limits solubility in polar solvents, favoring use in hydrophobic matrices (e.g., polymers). In contrast, 4,5-Dibromocyclohexene’s smaller size and halogen substituents enhance reactivity in cross-coupling or ring-opening reactions .

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